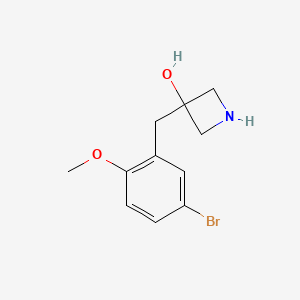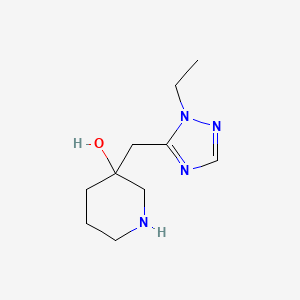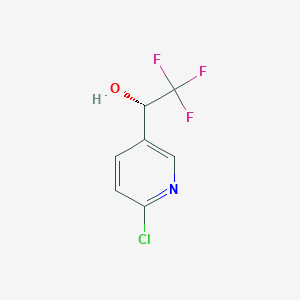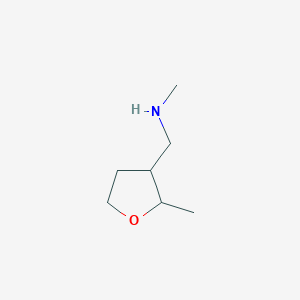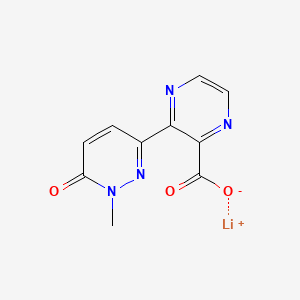
Lithium(1+)3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is a complex organic compound that combines lithium with a pyrazine carboxylate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate typically involves the reaction of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and battery components.
Mecanismo De Acción
The mechanism of action of lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids. Detailed studies are required to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Lithium pyrazine-2-carboxylate: Similar in structure but lacks the pyridazinyl group.
Lithium 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzoate: Similar but with a benzoate group instead of a pyrazine carboxylate.
Uniqueness
Lithium(1+) 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)pyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H7LiN4O3 |
|---|---|
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
lithium;3-(1-methyl-6-oxopyridazin-3-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H8N4O3.Li/c1-14-7(15)3-2-6(13-14)8-9(10(16)17)12-5-4-11-8;/h2-5H,1H3,(H,16,17);/q;+1/p-1 |
Clave InChI |
OYIKQHXYRILFBU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CN1C(=O)C=CC(=N1)C2=NC=CN=C2C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


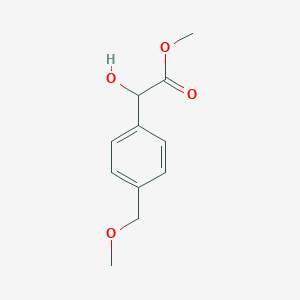

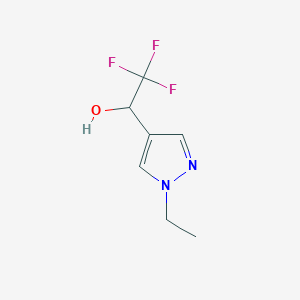
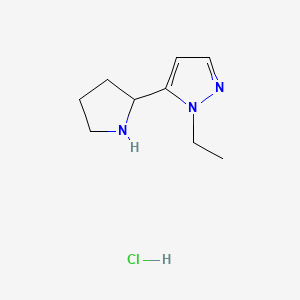

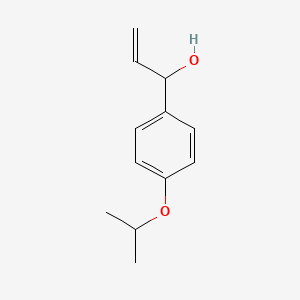

![4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B15321779.png)
